molecular formula C8H14O B14702020 1-Acetyl-3-methylcyclopentane CAS No. 24070-69-7

1-Acetyl-3-methylcyclopentane

Cat. No.: B14702020
CAS No.: 24070-69-7
M. Wt: 126.20 g/mol
InChI Key: HRDNRISTBWFDOW-UHFFFAOYSA-N
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Description

1-Acetyl-3-methylcyclopentane is an organic compound with the molecular formula C8H14O It is a cycloalkane derivative, characterized by a five-membered ring with an acetyl group and a methyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Acetyl-3-methylcyclopentane can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone with methyl iodide in the presence of a base, followed by acetylation using acetic anhydride. The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a catalyst like sodium hydride (NaH).

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as catalytic hydrogenation of precursors or continuous flow processes. These methods ensure higher yields and purity, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-3-methylcyclopentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The methyl group can be substituted with other functional groups through halogenation or other substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Acetyl-3-methylcyclopentane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-acetyl-3-methylcyclopentane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Acetyl-3-methylcyclopentane can be compared with other cycloalkane derivatives, such as:

    Cyclopentanone: Lacks the acetyl and methyl groups, making it less complex.

    1-Methylcyclopentane: Lacks the acetyl group, resulting in different chemical properties.

    1-Acetylcyclopentane: Lacks the methyl group, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various specialized applications.

Properties

CAS No.

24070-69-7

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

1-(3-methylcyclopentyl)ethanone

InChI

InChI=1S/C8H14O/c1-6-3-4-8(5-6)7(2)9/h6,8H,3-5H2,1-2H3

InChI Key

HRDNRISTBWFDOW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)C(=O)C

Origin of Product

United States

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